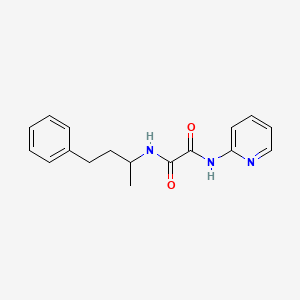![molecular formula C26H20N4O6S B3966721 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide](/img/structure/B3966721.png)
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide
Übersicht
Beschreibung
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent anti-tumor activity in preclinical studies, and has undergone clinical trials for the treatment of various cancers.
Wirkmechanismus
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide 43-9006 is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. Specifically, this compound 43-9006 inhibits the activity of RAF kinases, which are upstream activators of the MEK/ERK pathway. This pathway is important for cell proliferation, survival, and differentiation, and is frequently dysregulated in cancer. This compound 43-9006 also inhibits the activity of VEGFR and PDGFR, which are important for angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to exhibit potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in multiple cancer models. In addition, this compound 43-9006 has been shown to inhibit angiogenesis and reduce tumor blood flow, which may contribute to its anti-tumor effects. However, this compound 43-9006 has also been shown to have off-target effects, including inhibition of other kinases and transcription factors, which may contribute to its toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide 43-9006 is a potent inhibitor of multiple signaling pathways involved in tumor growth and angiogenesis, making it a valuable tool for studying these processes in vitro and in vivo. However, this compound 43-9006 has also been shown to have off-target effects, which may complicate interpretation of experimental results. In addition, this compound 43-9006 has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide 43-9006. One area of interest is the development of more potent and selective inhibitors of RAF kinases, which may have fewer off-target effects than this compound 43-9006. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006, which may help to personalize cancer therapy. Finally, there is interest in combining this compound 43-9006 with other targeted therapies or immunotherapies to improve clinical outcomes in cancer patients.
Wissenschaftliche Forschungsanwendungen
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In preclinical studies, this compound 43-9006 has been shown to exhibit potent anti-tumor activity through the inhibition of multiple signaling pathways, including RAF/MEK/ERK and VEGFR/PDGFR. These pathways are known to be important for tumor growth and angiogenesis, making this compound 43-9006 a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-[(4-benzamidophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O6S/c31-25(18-5-2-1-3-6-18)27-20-9-11-22(12-10-20)29-37(35,36)24-8-4-7-19(17-24)26(32)28-21-13-15-23(16-14-21)30(33)34/h1-17,29H,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAUSZNDAMPVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966641.png)
![4-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966663.png)
![2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B3966667.png)

![5-(2,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966680.png)

![N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3966699.png)
![3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide](/img/structure/B3966703.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966710.png)
![(1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B3966715.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966730.png)


